molecular formula C25H35N5O2 B13411383 4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide

4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide

Cat. No.: B13411383
M. Wt: 437.6 g/mol
InChI Key: MOFONTWOEFAKLR-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.

    Conversion to Alkane: The acyl group is then reduced to an alkane using reagents such as Clemmensen reduction.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Involves the replacement of one functional group with another.

Scientific Research Applications

4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H35N5O2

Molecular Weight

437.6 g/mol

IUPAC Name

N-[4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]-4-(4-methylpiperazin-1-yl)-4-oxobutanamide

InChI

InChI=1S/C25H35N5O2/c1-18-8-10-29(11-9-18)23-16-19(2)21-17-20(4-5-22(21)27-23)26-24(31)6-7-25(32)30-14-12-28(3)13-15-30/h4-5,16-18H,6-15H2,1-3H3,(H,26,31)

InChI Key

MOFONTWOEFAKLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)CCC(=O)N4CCN(CC4)C)C(=C2)C

Origin of Product

United States

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